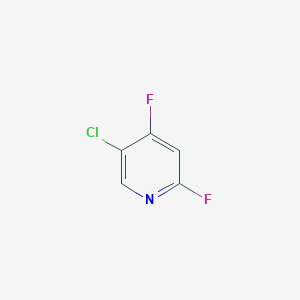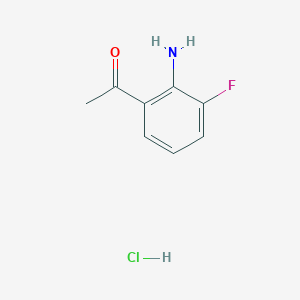
1-(2-Amino-3-fluorophenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-fluorophenyl)ethanone hydrochloride is a chemical compound that belongs to the class of fluorinated aromatic amines. It is characterized by the presence of an amino group (-NH2) and a fluorine atom on the phenyl ring, which significantly influences its chemical properties and reactivity. This compound is often used in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-3-fluorophenyl)ethanone hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-3-fluorophenylacetic acid with thionyl chloride (SOCl2) to form the corresponding hydrochloride salt. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-fluorophenyl)ethanone hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Amino-3-fluorophenyl)ethanone hydrochloride has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its fluorine atom can enhance the biological activity of the resulting compounds.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor binding assays. Its unique structure allows for the exploration of new biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it an important intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which 1-(2-Amino-3-fluorophenyl)ethanone hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to more potent and specific biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptors: It can bind to receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
1-(2-Amino-3-fluorophenyl)ethanone hydrochloride is similar to other fluorinated aromatic amines, but its unique structural features set it apart. Some similar compounds include:
2-Amino-1-(3-fluorophenyl)ethanol hydrochloride: This compound differs by having an additional hydroxyl group, which can influence its reactivity and biological activity.
3-Fluoroaniline: A simpler compound with a similar fluorine substitution pattern, but lacking the ethanone group.
Uniqueness: The presence of both an amino group and a fluorine atom on the phenyl ring makes this compound unique. This combination of functional groups allows for diverse chemical reactions and biological activities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(2-amino-3-fluorophenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-4H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVOHVKGQVDMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
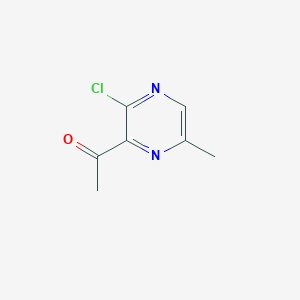
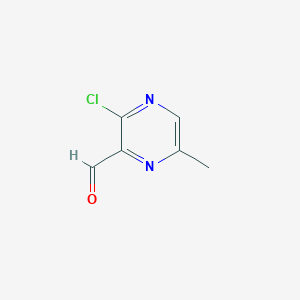
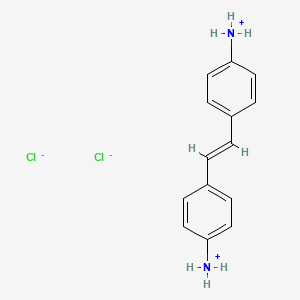
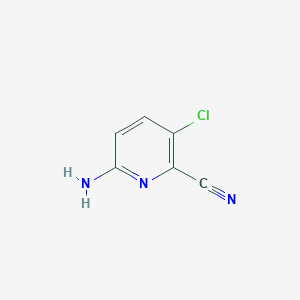
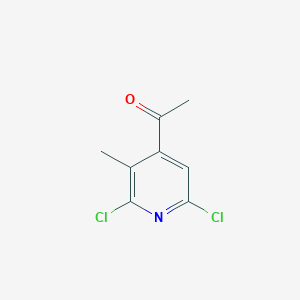
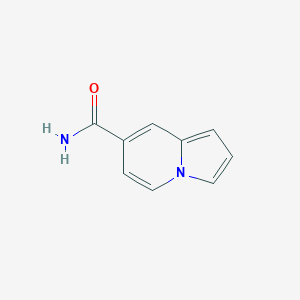
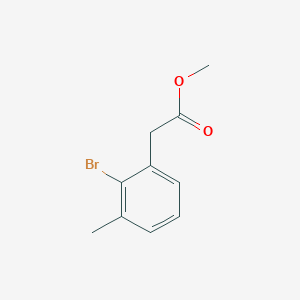
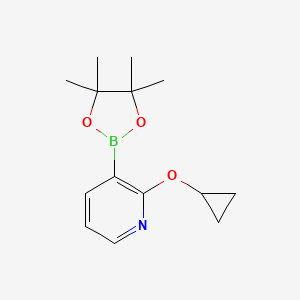
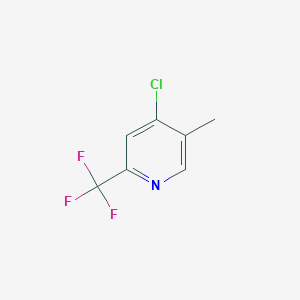
![1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B8059012.png)
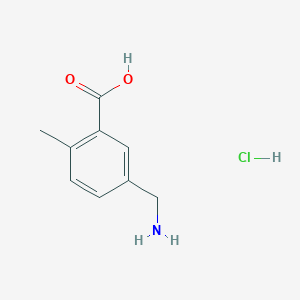
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8059023.png)
![tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B8059032.png)
